molecular formula C14H8ClNO2 B6396558 4-Chloro-2-(3-cyanophenyl)benzoic acid CAS No. 1261920-43-7

4-Chloro-2-(3-cyanophenyl)benzoic acid

Cat. No.: B6396558
CAS No.: 1261920-43-7
M. Wt: 257.67 g/mol
InChI Key: WMFHVWJAUXKENT-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-cyanophenyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoic acid scaffold substituted with chloro and cyanophenyl groups, a structure frequently utilized in medicinal chemistry and materials science. Compounds with this core structure are valued as key intermediates in the synthesis of complex molecules for pharmaceutical and functional material applications . Structurally related benzoic acid derivatives have been identified as potent inhibitors for specific biological targets. For instance, research has shown that molecules with chlorinated and cyanophenyl-substituted benzoic acid groups can serve as small-molecule inhibitors for ion channels like TMEM206 or as core components in the development of DNA repair protein inhibitors, such as Ku-DNA binding inhibitors (Ku-DBi's) . The presence of both the carboxylic acid and nitrile functional groups makes this compound a versatile building block for further synthetic modification through coupling reactions or amide bond formation . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-2-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-11-4-5-12(14(17)18)13(7-11)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFHVWJAUXKENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688796
Record name 5-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-43-7
Record name 5-Chloro-3'-cyano[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-aminobenzoic acid to form 4-chloro-2-aminobenzoic acid. This intermediate is then subjected to a Sandmeyer reaction to introduce the cyano group, resulting in this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Reduction: 4-Chloro-2-(3-aminophenyl)benzoic acid.

    Oxidation: More oxidized carboxylic acids.

Scientific Research Applications

4-Chloro-2-(3-cyanophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-cyanophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The cyano and chloro groups can influence the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-chloro-2-(3-cyanophenyl)benzoic acid and its analogs:

Compound Substituents Biological Activity Key Findings References
This compound 4-Cl, 2-(3-cyanophenyl) Not reported in evidence Hypothesized applications in ion channel modulation or antimicrobial activity based on structural analogs. Cyano group may enhance target binding via dipole interactions.
CBA 4-Cl, 2-(2-chlorophenoxyacetamido) TRPM4 inhibitor Specific for TRPM4 inhibition (IC₅₀ ~5 µM); no effect on TRPV1, TRPM5, or voltage-gated K⁺ channels. Used in colorectal cancer studies .
NBA 4-Cl, 2-(1-naphthyloxyacetamido) TRPM4 inhibitor Potent TRPM4 blocker (IC₅₀ ~1 µM); used in Cryo-EM studies due to enhanced electron density from naphthyl group .
LBA 4-Cl, 2-(4-chloro-2-methylphenoxypropanamido) TRPM4 inhibitor Moderate potency (IC₅₀ ~10 µM); structural bulkiness may reduce membrane permeability compared to NBA and CBA .
3d 4-Cl, 2-((4-methoxyphenyl)amino) Antimicrobial activity (in vitro) Melting point: 204–208°C; moderate antibacterial efficacy against E. coli and S. aureus .
Hydrazone derivatives 4-Cl, 2-(hydrazinyl-linked diketone or ethoxy groups) Antibacterial agents Cu(II) and Fe(III) complexes showed enhanced activity against multidrug-resistant strains via metal coordination .

Structural and Functional Insights:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in this compound likely increases acidity (lower pKa) compared to analogs with electron-donating groups (e.g., methoxy in 3d) .

Biological Activity: TRPM4 Inhibition: CBA, NBA, and LBA inhibit TRPM4 by binding to a hydrophobic pocket near the channel’s transmembrane domain . The cyano group in the target compound could enhance binding affinity through polar interactions, but this requires experimental validation. Antibacterial Potential: Hydrazone derivatives () demonstrate that chloro and aryl substituents on benzoic acid can synergize with metal ions for antibacterial effects. The cyano group may similarly enhance activity by disrupting bacterial membrane integrity .

Thermal Stability: Analogs like 3d and 3e have melting points >200°C, suggesting that the target compound’s cyano group could further elevate thermal stability due to stronger intermolecular dipole interactions .

Q & A

Q. What are the common synthetic routes for 4-Chloro-2-(3-cyanophenyl)benzoic acid?

Methodological Answer: Synthesis typically involves multi-step strategies:

  • Nucleophilic Aromatic Substitution (NAS): Chlorine or cyano groups can be introduced via NAS using AlCl₃ or Pd catalysts under anhydrous conditions .
  • Coupling Reactions: Suzuki-Miyaura coupling links aryl halides (e.g., 3-cyanophenylboronic acid) to benzoic acid derivatives. Pd(PPh₃)₄ and K₂CO₃ in toluene/water mixtures are common .
  • Functional Group Interconversion: Oxidation of benzyl alcohols or reduction of nitro groups may precede final acid formation .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
NAS (Cl introduction)AlCl₃, Cl₂ gas, 80°C, 12h65-75
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O, 90°C80-85

Q. Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2-8.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
  • Mass Spectrometry (MS): ESI-MS shows [M-H]⁻ peak at m/z 272.03 (calculated for C₁₄H₇ClNO₂) .

Q. How is the biological activity of this compound assessed in early-stage research?

Methodological Answer:

  • Antimicrobial Assays: Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Enzyme Inhibition: Fluorescence polarization assays for kinase inhibition (IC₅₀ < 10 µM) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling reactions involving this compound?

Methodological Answer:

  • Catalyst Screening: Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in sterically hindered systems (yield ↑15%) .
  • Solvent Effects: DMF improves solubility for electron-deficient aryl boronic acids .
  • Temperature Control: Microwave-assisted heating (120°C, 30 min) reduces side products .

Q. What strategies resolve contradictions in substitution reaction outcomes across studies?

Methodological Answer:

  • Electronic Effects: Meta-cyano groups deactivate the ring, reducing NAS efficiency vs. para-substituted analogs. DFT calculations validate reactivity trends .
  • Steric Hindrance: Ortho-chloro groups impede nucleophile access; kinetic studies (Eyring plots) confirm Δ‡ = 85 kJ/mol .
  • Reproducibility: Controlled moisture levels (H₂O < 0.1%) and inert atmospheres mitigate hydrolysis .

Q. What are the electronic effects of substituents on its reactivity in electrophilic reactions?

Methodological Answer:

  • Cyano Group (-CN): Strong electron-withdrawing effect directs electrophiles to meta positions (Hammett σₚ⁺ = +0.66) .
  • Chloro Group (-Cl): Moderately deactivating but ortho/para-directing. Combined with -CN, creates regioselective challenges .
  • Computational Modeling: DFT (B3LYP/6-311G**) predicts charge distribution (Figure 1):
  • Highest positive charge at C-5 (benzene ring) explains preferential nitration here .

Data Contradiction Analysis

Case Study: Discrepancies in Antimicrobial Activity

  • Conflict: MIC values vary (8–32 µg/mL) across labs for E. coli.
  • Resolution:
    • Strain Variability: Efflux pump expression in clinical isolates reduces efficacy .
    • Assay Conditions: Cation-adjusted Mueller-Hinton broth vs. LB broth alters solubility .
    • Statistical Rigor: Replicates (n ≥ 6) and standardized inoculum (5×10⁵ CFU/mL) improve consistency .

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